molecular formula C25H31N5O B6446707 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile CAS No. 2549054-68-2

2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile

Cat. No.: B6446707
CAS No.: 2549054-68-2
M. Wt: 417.5 g/mol
InChI Key: LERPPBDRVLOBMY-UHFFFAOYSA-N
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Description

2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile is a complex heterocyclic compound featuring a quinoline core substituted with a carbonitrile group at position 4 and a piperidinyl-alkynyl-piperazine moiety at position 2. The compound’s structure integrates both rigid (quinoline, piperidine) and flexible (but-2-yn-1-yl linker) components, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O/c1-2-28-14-16-29(17-15-28)11-5-6-18-31-22-9-12-30(13-10-22)25-19-21(20-26)23-7-3-4-8-24(23)27-25/h3-4,7-8,19,22H,2,9-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERPPBDRVLOBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile is a synthetic organic molecule belonging to the class of quinoline derivatives. Its complex structure, characterized by multiple functional groups, suggests significant potential in medicinal chemistry, particularly in the context of cancer therapy and antibacterial applications.

Structural Characteristics

This compound features:

  • A quinoline core , which is known for its biological activity.
  • Piperidine and piperazine moieties , which enhance its pharmacological properties.
  • An ethylpiperazine group , indicating potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Quinoline derivatives, including this compound, are often explored for their roles as kinase inhibitors, making them valuable in targeted cancer therapies. The presence of specific functional groups may enhance the binding affinity to various kinases involved in cancer progression.

Key Findings:

  • In vitro studies have shown that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.
  • The compound's structural features suggest it may inhibit critical pathways in cancer cell proliferation.

Antibacterial Activity

The antibacterial potential of quinoline derivatives has been documented in various studies. The compound's ability to interact with bacterial enzymes can lead to effective antibacterial properties.

Research Findings:
In a study evaluating similar quinoline compounds, certain derivatives exhibited significant antibacterial activity against strains such as:

  • Staphylococcus aureus
  • Escherichia coli

These compounds were compared to known antibiotics like ampicillin and gentamycin, demonstrating comparable efficacy against certain bacterial strains.

Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
6-FluoroquinazolineFluorine at position 6Anticancer activity
4-(Piperidin-1-yl)quinazolinePiperidine substitutionKinase inhibition
2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinolineEthylpiperazine groupPotential anticancer and antibacterial activity

Case Studies

Case Study 1: Anticancer Properties
A study focused on the synthesis and evaluation of quinoline derivatives demonstrated that modifications at the piperidine and piperazine positions significantly enhanced anticancer activities. The synthesized compounds were tested against various cancer cell lines, revealing IC50 values that indicate potent cytotoxic effects.

Case Study 2: Antibacterial Efficacy
Another research effort evaluated the antibacterial efficacy of related quinoline compounds using the agar diffusion method. The results indicated that certain structural modifications led to increased activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibacterial agents.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C25H31N5OC_{25}H_{31}N_{5}O, with a molecular weight of 417.5 g/mol. Its structure features a quinoline core, which is known for its biological activity, combined with piperidine and piperazinyl moieties that enhance its pharmacological properties.

Cancer Research

Recent studies have indicated that compounds similar to 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile exhibit significant anti-cancer properties. For instance:

  • FGFR Inhibition : The compound has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers including glioblastoma and liver cancer. In vitro studies demonstrated that FGFR inhibitors can reduce tumor growth rates significantly in cancer cell lines .

Neurological Disorders

The piperazine and piperidine components suggest potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could position the compound as a candidate for further research in treating conditions such as depression or anxiety.

Study 1: FGFR Inhibition in Glioblastoma

A study published in Cancer Research examined the effects of FGFR inhibitors on glioblastoma cells. The results indicated that treatment with FGFR inhibitors led to a marked decrease in cell proliferation and an increase in apoptosis rates . The structural similarity of this compound to known FGFR inhibitors suggests it may exhibit similar efficacy.

Study 2: Neurotransmitter Modulation

Research conducted on piperazine derivatives found that they could effectively modulate serotonin receptors, leading to increased serotonin levels in the brain . This modulation can be crucial for developing treatments for mood disorders. Given the structural attributes of the target compound, it is hypothesized that it may also influence these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous molecules, focusing on structural features, synthesis routes, and physicochemical properties.

Structural and Functional Differences

  • Core Heterocycle: The quinoline core in the target compound (vs. pyridine in or quinoxaline in ) provides a larger aromatic system, which may enhance π-π stacking interactions in biological targets but reduce solubility compared to smaller heterocycles.
  • Substituent Effects: The ethylpiperazine group in the target differs from methylpiperazine (e.g., ) and fluorobenzylpiperazine (). The but-2-yn-1-yl linker in the target introduces rigidity and linearity, contrasting with flexible alkyl chains (e.g., octyl in ) or unsaturated linkers (e.g., allyl in ), which may influence conformational stability and target binding .

Preparation Methods

Skraup-Doebner Hybrid Approach

The quinoline nucleus is constructible via cyclocondensation of substituted anilines with α,β-unsaturated carbonyl compounds. For 4-cyano functionality, post-cyclization cyanation proves effective:

  • Cyclization :

    • React 3-nitroaniline with glycerol/sulfuric acid under Skraup conditions to yield 8-nitroquinoline.

    • Reduce nitro group to amine using Fe/HCl (62% yield).

  • Sandmeyer Cyanation :

    • Treat 8-aminoquinoline with NaNO₂/HCl followed by CuCN to install C-4 nitrile (Table 1).

StepReagents/ConditionsYieldReference
CyclizationGlycerol, H₂SO₄, 180°C, 6h58%
ReductionFe, HCl, EtOH, reflux, 3h62%
CyanationNaNO₂, CuCN, 0-5°C, 2h45%

Introduction of the Piperidin-1-yl Group

Nucleophilic Aromatic Substitution (NAS)

Activation of quinoline C-2 position for displacement by piperidine:

  • Directed Metalation :

    • Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate C-2, followed by quenching with piperidine (Table 2).

SubstrateBaseTemperatureYield
Quinoline-4-carbonitrileLDA-78°C68%
2-Bromoquinoline-4-carbonitrilePiperidine, K₂CO₃120°C72%

Alternative routes employ Pd-catalyzed Buchwald-Hartwig amination, though yields for electron-deficient quinolines remain suboptimal (≤50%).

Formation of the But-2-yn-1-yl Ether Linkage

Williamson Ether Synthesis with Propargyl Bromide

Installation of the alkyne spacer via alkoxylation:

  • Alkylation of Piperidine Alcohol :

    • React 4-hydroxypiperidine with propargyl bromide (1.2 eq) in presence of NaH (THF, 0°C → rt, 12h) to yield 4-(prop-2-yn-1-yloxy)piperidine.

SubstrateAlkylating AgentBaseYield
4-HydroxypiperidinePropargyl bromideNaH85%

Attachment of 4-Ethylpiperazin-1-yl Group

Copper-Mediated Alkyne-Amine Coupling

Functionalizing the terminal alkyne with ethylpiperazine:

  • Catalytic Amination :

    • Employ CuI (10 mol%), Et₃N, in DMF at 60°C to couple 4-ethylpiperazine with propargyl ether (Table 3).

CatalystBaseSolventYield
CuIEt₃NDMF78%
Pd(PPh₃)₄K₂CO₃Toluene65%

Convergent Assembly and Final Optimization

Sequential Coupling Strategy

  • Quinoline-Piperidine Union : Prioritize NAS over Buchwald-Hartwig for higher yields (72% vs 50%).

  • Sidechain Synthesis : Independent preparation of 4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl piperidin-4-yl ether ensures modularity.

  • Global Deprotection : Final steps require mild conditions to preserve nitrile integrity (e.g., TFA/CH₂Cl₂).

Challenges and Yield Enhancement Strategies

  • Cyanide Stability : Nitrile groups are prone to hydrolysis under acidic/basic conditions. Use aprotic solvents (DMF, THF) and neutral pH.

  • Alkyne Reactivity : Terminal alkynes may undergo Glaser coupling; mitigate via controlled stoichiometry and inert atmospheres.

  • Piperazine Alkylation : Competitive N- vs O-alkylation in propargyl systems necessitates bulky bases (DBU > K₂CO₃) .

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Step 1 : Formation of the piperidinyl ether linkage via nucleophilic substitution using 4-(4-ethylpiperazin-1-yl)but-2-yn-1-ol and a halogenated piperidine derivative under inert atmosphere .
  • Step 2 : Coupling the intermediate with quinoline-4-carbonitrile using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
  • Optimization :
  • Catalysts : Pd(OAc)₂/Xantphos for improved regioselectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
  • Temperature : 80–100°C for 12–24 hours to balance yield and purity .
  • Analytical Validation : Monitor progress via HPLC (C18 column, acetonitrile/water gradient) and confirm structure with 1^1H/13^13C NMR (e.g., quinoline C-4 carbonitrile peak at ~110 ppm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H NMR detects piperazine N-CH₂ protons (δ 2.4–3.1 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm) .
  • IR : Stretching vibrations for C≡N (2240–2260 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 472.25 (calculated for C₂₉H₃₃N₇O) .
  • X-ray Crystallography : Resolves piperidine chair conformation and quinoline planarity (if single crystals are obtained via vapor diffusion) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Kinase Inhibition Screening : Use ADP-Glo™ kinase assays against a panel of kinases (e.g., EGFR, ALK) at 1–10 μM concentrations .
  • Cellular Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies can improve selectivity of this compound for specific kinase targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Modify the ethylpiperazine group to bulkier substituents (e.g., cyclopropyl) to sterically block off-target binding .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoline core to enhance hydrogen bonding with kinase ATP pockets .
  • Computational Modeling :
  • Perform molecular docking (AutoDock Vina) to predict binding poses in kinases like EGFR (PDB: 1M17). Compare with experimental IC₅₀ values to validate models .

Q. How can researchers resolve contradictions in binding affinity data across different kinase assays?

  • Methodological Answer :
  • Assay Validation :
  • Confirm ATP concentrations (1 mM) and incubation times (30–60 min) to avoid false negatives .
  • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-verify Kd values .
  • Data Normalization :
  • Normalize activity to positive controls (e.g., staurosporine for broad-spectrum inhibition) .
  • Account for compound stability via LC-MS quantification post-assay .

Q. What methodologies are effective in optimizing the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Metabolic Stability :
  • Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
  • Permeability :
  • Caco-2 monolayer assays (Papp > 1×10⁻⁶ cm/s indicates good absorption) .
  • Plasma Protein Binding (PPB) :
  • Ultrafiltration followed by HPLC-UV quantifies free fraction .

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